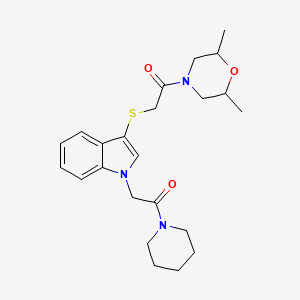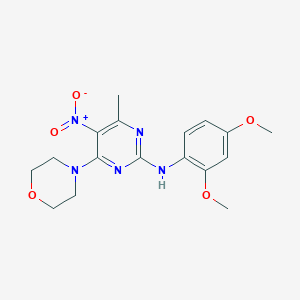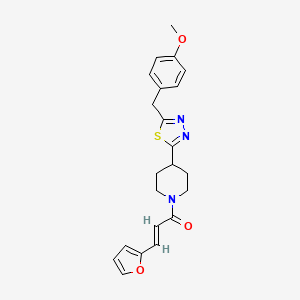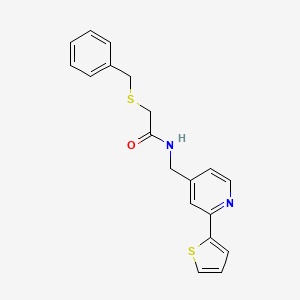
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTM and has been synthesized using different methods.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the reaction of 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol. This alcohol is then reacted with N-chloromethylacetamide to yield the final product.
Starting Materials
2-(benzylthio)acetic acid, 2-(thiophen-2-yl)pyridine-4-carbaldehyde, Reducing agent, N-chloromethylacetamide
Reaction
Step 1: React 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol., Step 2: React the alcohol from step 1 with N-chloromethylacetamide to yield the final product, 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide.
作用機序
The mechanism of action of BPTM is not fully understood. However, it has been suggested that BPTM inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
生化学的および生理学的効果
BPTM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of HDACs. BPTM has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
BPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. BPTM has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that its mechanism of action is not fully understood. BPTM also has low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on BPTM. One of the directions is to further investigate its mechanism of action. This will help in the development of more effective cancer therapies. Another direction is to investigate the potential of BPTM in the treatment of other diseases, such as neurodegenerative diseases. BPTM has also been shown to have anti-inflammatory and antioxidant properties, which opens up the possibility of its use in the treatment of inflammatory diseases.
Conclusion:
BPTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in cancer research. BPTM has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on BPTM.
科学的研究の応用
BPTM has been extensively studied for its potential applications in various fields. One of the most significant applications of BPTM is in the field of cancer research. BPTM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(14-23-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-24-18/h1-11H,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGRDVUQQARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
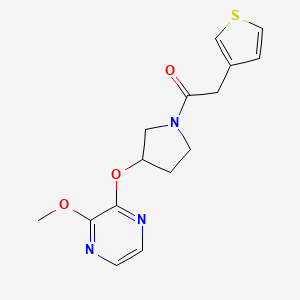
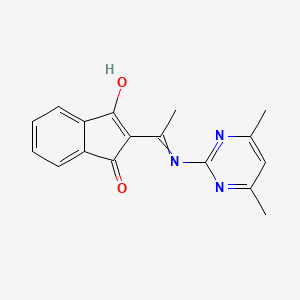
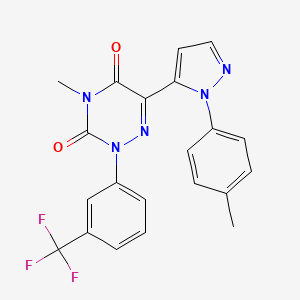
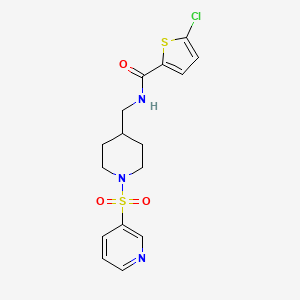
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
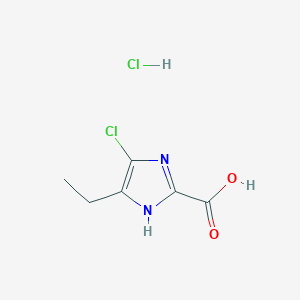
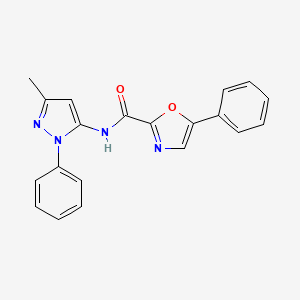
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
